CEFIXIME

Description

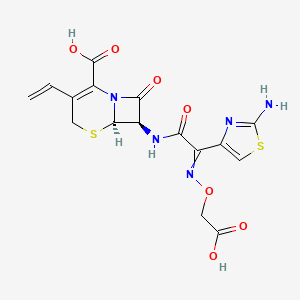

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O7S2/c1-2-6-4-29-14-10(13(25)21(14)11(6)15(26)27)19-12(24)9(20-28-3-8(22)23)7-5-30-16(17)18-7/h2,5,10,14H,1,3-4H2,(H2,17,18)(H,19,24)(H,22,23)(H,26,27)/t10-,14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKBVVJOGVLARMR-QMTHXVAHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(N2C(C(C2=O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N)SC1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N)SC1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79350-37-1 | |

| Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-[(carboxymethoxy)imino]acetyl]amino]-3-ethenyl-8-oxo-, (6R,7R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Structure and Advanced Molecular Analysis of Cefixime

IUPAC Nomenclature and Detailed Structural Representation of Cefixime (B193813)

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (6R,7R)-7-{[2-(2-Amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino}-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. wikipedia.org This systematic name precisely describes the arrangement of atoms and functional groups within the molecule.

The structure of this compound includes a central bicyclic system consisting of a four-membered β-lactam ring fused to a six-membered dihydrothiazine ring. researchgate.net A vinyl group is attached at the C3 position of the dihydrothiazine ring, and a carboxylic acid group is present at the C2 position. wikipedia.orgresearchgate.net The C7 position of the β-lactam ring is substituted with an acylamino group, which contains a 2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl side chain. wikipedia.org The presence of the aminothiazolyl group and the carboxymethoxyimino group in the side chain at the C7 position are key features contributing to this compound's activity and classification as a third-generation cephalosporin (B10832234). wikipedia.orgresearchgate.net

The molecular formula of this compound is C₁₆H₁₅N₅O₇S₂, and its molecular weight is approximately 453.44 g/mol . wikipedia.orgresearchgate.netchemspider.com

Stereochemical Aspects and Chirality of the this compound Molecule

This compound possesses chiral centers, leading to specific stereochemical configurations. The core bicyclic structure contains two defined stereocenters at the C6 and C7 positions of the β-lactam ring. wikipedia.orgchemspider.com The IUPAC name specifies the absolute configuration at these centers as (6R,7R). wikipedia.org Additionally, the carboxymethoxyimino group in the C7 side chain exhibits (Z) stereochemistry around the imine double bond. chemspider.comchemspider.com This specific stereochemical arrangement is critical for the molecule's ability to bind to its bacterial targets, the penicillin-binding proteins (PBPs). wikipedia.org Stereochemistry, including the absolute configuration of chiral centers and the geometry of double bonds, plays a significant role in the biological activity and pharmacological profile of many antibiotics, including cephalosporins. who.intslideshare.net

Conformational Analysis and Intramolecular Dynamics of this compound

Conformational analysis of this compound involves studying the various spatial arrangements the molecule can adopt due to rotation around single bonds and the flexibility of its side chains. Molecular dynamics (MD) simulations are a computational tool used to explore the conformational space and intramolecular dynamics of molecules like this compound. nih.govmdpi.complos.org These simulations can provide insights into how the molecule moves and interacts in a dynamic environment, such as within a biological system or in solution.

Molecular dynamics simulations can also be used to calculate properties such as potential energy and analyze intermolecular interactions, providing a deeper understanding of the forces that govern the molecule's behavior and interactions. mdpi.complos.orgnih.gov

Theoretical Electronic Structure and Quantum Chemical Properties of this compound

Quantum chemical calculations are employed to determine the electronic structure and various quantum chemical properties of this compound. These calculations provide theoretical insights into the molecule's reactivity, stability, and interactions. Common quantum chemical parameters studied include the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), dipole moment (μ), electronegativity (χ), global hardness (η), and the fraction of electrons transferred (ΔN). scirp.orgscirp.orgmdpi.com

Theoretical studies using methods like Density Functional Theory (DFT) with specific basis sets (e.g., B3LYP/6-31G (d, p) or B3LYP/6-31G**) have been performed on this compound to understand its electronic behavior. scirp.orgscirp.orgnih.gov The HOMO and LUMO energies are particularly relevant as they relate to the molecule's ability to donate or accept electrons, which is important for understanding its chemical reactivity and potential interactions, such as in corrosion inhibition studies where this compound has been investigated. scirp.orgscirp.orgmdpi.com A smaller HOMO-LUMO energy gap generally indicates higher chemical reactivity and lower kinetic stability. mdpi.com

Quantum chemical calculations can also provide information about the distribution of charges within the molecule, which influences electrostatic interactions. scirp.org These theoretical parameters can be correlated with experimental observations to validate the computational models and gain a more comprehensive understanding of this compound's properties. scirp.orgscirp.org The presence of heteroatoms like oxygen, nitrogen, and sulfur, along with aromatic rings and π-bonds in the structure, contributes to its electronic properties and potential for interactions. researchgate.netscirp.org

Synthetic Methodologies and Derivatization Strategies for Cefixime

Total Synthesis Routes for Cefixime (B193813)

The de novo total synthesis of complex β-lactam antibiotics like this compound is an exceptionally challenging endeavor and is not an industrially viable route for commercial production. The stereochemical complexity of the bicyclic cephem core, which contains multiple chiral centers, necessitates lengthy and often low-yielding synthetic sequences. Consequently, the pharmaceutical industry relies exclusively on semisynthetic approaches that utilize precursors obtained from fermentation. These precursors, such as penicillin G or cephalosporin (B10832234) C, provide the intricate β-lactam core structure, which is then chemically modified to yield the final product.

Semisynthetic Approaches to this compound Production

Semisynthesis is the standard method for manufacturing this compound. drugbank.comgoogle.com The general strategy involves the acylation of the C-7 amino group of the cephalosporin core with a pre-formed side chain. The key intermediate for this compound synthesis is 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA). indexcopernicus.comresearchgate.netresearchgate.net

The most common synthetic pathway involves two main steps:

Acylation: The 7-AVCA nucleus is reacted with an activated form of the C-7 side chain, typically 2-(2-aminothiazol-4-yl)-2-(methoxycarbonylmethoxyimino)acetic acid. researchgate.net This side chain is often activated as a thioester, such as a 2-mercaptobenzothiazole (B37678) ester (MICA), to facilitate the amide bond formation. researchgate.netresearchgate.net This reaction produces an ester intermediate, commonly this compound methyl ester. indexcopernicus.comgoogle.com

Hydrolysis: The resulting ester is then hydrolyzed, usually under basic conditions with a reagent like sodium hydroxide (B78521), to yield the final this compound carboxylic acid. indexcopernicus.comgoogle.com

The reaction conditions for the acylation step, such as the choice of solvent and base, are critical for achieving high yield and purity. Various organic bases like triethylamine (B128534) or triethanolamine (B1662121) have been employed to catalyze the reaction. indexcopernicus.com Research has focused on optimizing these conditions to improve yield, reduce reaction times, and minimize the use of toxic solvents, aiming for a "greener" synthesis process. indexcopernicus.com

| Key Reactants | Activating Reagent/Base | Solvent System | Reported Yield | Reported Purity (HPLC) | Reference |

|---|---|---|---|---|---|

| 7-AVCA and MICA Ester | Not Specified | Not Specified | >90% | 99.5% | researchgate.net |

| 7-AVCA and Activated Side Chain Ester | Not Specified | Not Specified | 80% | 99.2% | researchgate.net |

| 7-AVCA and MICE | Triethanolamine | THF-water | 66% | 97% | indexcopernicus.com |

| 7-AVCA and MICE | Triethylamine | THF-water | 65% | 97% | indexcopernicus.com |

Strategies for this compound Derivatization and Analogue Synthesis

The search for new cephalosporins with enhanced antibacterial spectra, improved stability against β-lactamase enzymes, and better pharmacokinetic profiles drives the synthesis of this compound analogues. Derivatization strategies typically focus on modifying the C-3 and C-7 positions of the cephem nucleus.

The vinyl group at the C-3 position is a defining structural feature of this compound, contributing to its good oral absorption. nih.gov The synthesis of the precursor 7-AVCA from 7-aminocephalosporanic acid (7-ACA) is a key transformation. researchgate.net 7-ACA, derived from cephalosporin C, features an acetoxymethyl group at C-3. taylorandfrancis.com Chemical modifications at this position can lead to new analogues. For instance, 3-deacetoxy-7-aminocephalosporanic acid (7-ADCA) can serve as a versatile template for introducing various substituents at the C-3 position, allowing for the exploration of structure-activity relationships. researchgate.net

The C-7 acylamino side chain is a primary determinant of a cephalosporin's antibacterial activity and spectrum. nih.gov The (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(carboxymethoxy)imino]acetamido group in this compound is crucial for its potency. nih.gov The synthesis of analogues often involves preparing different acylamino side chains and coupling them to the 7-amino cephem core. nih.gov Research has explored the preparation of various α-oximino acids and their coupling to 7-ACA or its derivatives to produce novel cephalosporins. nih.gov The choice of protecting groups for the oxime function and the coupling method are critical aspects of these syntheses. nih.gov

Bioisosteric replacement is a medicinal chemistry strategy used to optimize drug properties by substituting one atom or group with another that has similar physical or chemical properties. spirochem.comwikipedia.org This technique can be applied to the this compound scaffold to improve metabolic stability, modify activity, or alter pharmacokinetics. cambridgemedchemconsulting.com

Potential bioisosteric modifications for this compound could include:

Aromatic Ring Equivalents: Replacing the aminothiazole ring with other five-membered heteroaromatic rings like thiophenes, pyridines, or oxadiazoles. researchgate.net

Carboxylic Acid Isosteres: Replacing the carboxylic acid group with other acidic functionalities, such as tetrazoles, to potentially alter binding affinity and cell permeability.

Linker Modification: Altering the oxime ether linker within the C-7 side chain, for example, by replacing the methylene (B1212753) group with other small spacers.

The goal of these replacements is to create a new molecule that retains the desired biological activity while possessing improved physicochemical or pharmacokinetic properties. cambridgemedchemconsulting.com

Chemoenzymatic Synthesis Approaches for this compound and its Intermediates

Chemoenzymatic synthesis integrates enzymatic steps into a chemical synthesis route, often leading to more environmentally friendly and efficient processes. In the context of this compound, enzymes can be used for the synthesis of key intermediates. For example, penicillin acylase can be used to deprotect an amino group in certain synthetic routes, replacing harsh chemical reagents. google.com This not only simplifies the reaction but also allows for the reuse of the enzyme, making the process more sustainable. google.com The enzymatic synthesis of the cephalosporin intermediate 7-amino-3-alkenylcephem-4-carboxylic acid has also been explored. google.comgoogle.com The use of enzymes like cephalosporin esterase for the deacetylation of 7-ACA is another established industrial application that provides intermediates for further derivatization. researchgate.net

Process Chemistry Advancements for this compound Manufacturing

The industrial synthesis of this compound primarily involves the acylation of the key intermediate 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) with an activated derivative of the this compound side chain, followed by deprotection steps. Process chemistry advancements have targeted each stage of this synthesis, from the preparation of key intermediates to the final crystallization and purification of the active pharmaceutical ingredient (API).

A significant improvement in the manufacturing process involves the use of 2-(2-aminothiazol-4-yl)-2-[[(Z)-(tert-butoxy Carbonyl)methoxy]imino] acetic acid-2-S-mercapto benzothiazole (B30560) ester as the activated side chain. This method, followed by amidation and hydrolysis, has been shown to produce this compound with a total yield of 80% and a purity of 99.2% as determined by HPLC. researchgate.net Another approach utilizes 2-mercapto-1,3-benzothiazolyl-(Z)-2-(2-aminothiazol-4-yl)-2-(methoxycarbonyl)-methoxyimino acetate (B1210297), which is reacted with 7-AVCA in a mixture of tetrahydrofuran (B95107) and water. This process is followed by hydrolysis of the resulting ester to yield this compound. google.com

Efforts to develop greener and more sustainable manufacturing processes have led to the exploration of enzymatic hydrolysis. This method serves as an alternative to chemical cleavage for the removal of protecting groups, thereby reducing the use of harsh chemicals and minimizing environmental impact. researchgate.net The use of penicillin acylase, for instance, has been investigated to improve the de-protection of the amino group, avoiding the need for organic solvents and allowing for the reuse of the enzyme. google.comgoogle.com

Further refinements in the process include the optimization of reaction solvents and catalysts. For example, replacing solvents like methylene dichloride and tetrahydrofuran with more environmentally friendly options such as alcohols, ketones, or esters has been shown to improve the amidation reaction and facilitate solvent recovery and reuse. google.com The use of triethanolamine as an activation reagent in place of triethylamine in a tetrahydrofuran-water mixture has also been reported, resulting in a high purity (97% by HPLC) and a total yield of 66% within a shorter reaction time of 1.5 hours. indexcopernicus.com

The table below summarizes various process chemistry advancements for this compound manufacturing, highlighting the different reagents, solvents, and reported outcomes.

| Key Process Advancement | Reagents and Solvents | Reported Yield | Reported Purity | Key Advantages |

| Activated Thioester Side Chain | 7-AVCA, 2-(2-aminothiazol-4-yl)-2-[[(Z)-(tert-butoxy Carbonyl)methoxy]imino] acetic acid-2-S-mercapto benzothiazole ester | 80% | 99.2% (HPLC) | High yield and purity. researchgate.net |

| Alternative Thioester Side Chain | 7-AVCA, 2-mercapto-1,3-benzothiazolyl-(Z)-2-(2-aminothiazol-4-yl)-2-(methoxycarbonyl)-methoxyimino acetate, Tetrahydrofuran/Water, Triethylamine | Not explicitly stated | High Purity | Efficient coupling reaction. google.com |

| Enzymatic Hydrolysis | Penicillin acylase for amino de-protection | Overall yield of 64% | >99% (HPLC) | Environmentally friendly, energy conservation. researchgate.net |

| Greener Solvents | Use of alcohol, ketone, or ester solvents in place of methylene dichloride and tetrahydrofuran | Improved | Improved | Reduced environmental impact, easier solvent recovery. google.com |

| Alternative Activation Reagent | Triethanolamine in place of triethylamine, THF/Water | 66% | 97% (HPLC) | Shorter reaction time (1.5 hours). indexcopernicus.com |

| One-Pot Synthesis | Aminothiazole acetoxamic acid analog, N-ethynyl-N,4-dimethyl benzenesulfonamide, 7-AVNA, Dichloromethane | 94.0% | 99.4% (HPLC) | Shortened reaction steps, mild conditions. patsnap.com |

| Optimized Hydrolysis & Crystallization | This compound methyl ester, Sodium hydroxide, Propyl acetate for extraction | 83% | 99.6% (HPLC) | High yield and purity, effective removal of byproducts. |

These advancements collectively contribute to a more robust, efficient, and sustainable manufacturing process for this compound, ensuring a reliable supply of this important antibiotic while minimizing the environmental footprint of its production.

Molecular Mechanisms of Cefixime S Antimicrobial Action

Interference with Bacterial Peptidoglycan Biosynthesis Pathways

Bacterial peptidoglycan is a complex glycopeptide polymer formed by the cross-linking of glycan chains with short peptide stems. nih.govpatsnap.com This intricate process is mediated by a group of bacterial enzymes known as penicillin-binding proteins (PBPs). drugbank.comnih.govpatsnap.com Cefixime (B193813), like other beta-lactam antibiotics, interferes with the final stages of peptidoglycan synthesis. nih.govpatsnap.com Specifically, it inhibits the transpeptidation reaction, a crucial step where peptide cross-links are formed between adjacent peptidoglycan strands. patsnap.compatsnap.comwikipedia.org By blocking this transpeptidation, this compound prevents the proper assembly and cross-linking of the bacterial cell wall. patsnap.comwikipedia.org

Binding and Inhibition Kinetics with Penicillin-Binding Proteins (PBPs)

Penicillin-binding proteins are the primary targets of beta-lactam antibiotics. drugbank.comnih.gov These enzymes have diverse roles in peptidoglycan synthesis, including transpeptidase and carboxypeptidase activities. nih.govpatsnap.com this compound covalently binds to the active site of PBPs, specifically to a catalytic serine residue, thereby inactivating the enzyme. nih.govasm.org This acylation of the PBP by this compound inhibits its ability to catalyze the transpeptidation reaction required for cell wall cross-linking. patsnap.compatsnap.comwikipedia.org The inhibition of essential PBPs by this compound disrupts cell wall homeostasis, leading to a loss of cell integrity and ultimately bacterial death. drugbank.comnih.gov

Specificity and Affinity of this compound for Different PBP Isoforms

Bacteria possess multiple types of PBPs, which can vary in their essentiality and affinity for different beta-lactam antibiotics. drugbank.com The specific PBP targets and the affinity of this compound for these targets can vary depending on the bacterial species. For instance, studies on Helicobacter pylori have identified at least three main PBPs (A, B, and C). This compound demonstrated the strongest affinity for PBP B, followed by PBP A and PBP C. asm.org In Escherichia coli, this compound has shown affinity for PBP 3 and PBP 1s. nih.gov In Neisseria gonorrhoeae, PBP2 is considered a primary target for cephalosporins, including this compound. oup.comresearchgate.net The affinity of this compound for PBP2 in N. gonorrhoeae can be affected by the presence of mosaic PBP2 variants. oup.complos.org

Data on the inhibitory concentrations (IC50) of this compound for different PBPs in N. gonorrhoeae strains with varying PBP2 types illustrate this specificity and affinity. oup.com

| PBP Type (N. gonorrhoeae Strain) | This compound IC50 (pmol) |

| Non-mosaic (ATCC 19424) | 9.91 oup.com |

| Non-mosaic (GU01-29) | 13.73 oup.com |

| Mosaic (GU01-89) | 29.41 oup.com |

This table shows that this compound generally exhibits good affinity for N. gonorrhoeae PBP2, although the affinity can be reduced in strains possessing mosaic PBP2 structures. oup.com

Structural Biology of this compound-PBP Complex Formation

The interaction between this compound and PBPs involves the formation of a covalent acyl-enzyme complex. The beta-lactam ring of this compound is opened upon nucleophilic attack by the catalytic serine residue in the PBP active site. asm.org This results in the stable acylation of the enzyme, rendering it inactive. Structural studies, including crystal structures of PBPs in complex with beta-lactam antibiotics, provide insights into the molecular details of this interaction. For example, crystal structures of the transpeptidase domain of PBP2 from Streptococcus pneumoniae in complex with cephalosporins reveal how the antibiotic binds within the active site. researchgate.net These structures show that conserved residues within the active site recognize the beta-lactam core structure. asm.org Acylation of the PBP is often accompanied by conformational changes in the active site, such as the rotation of specific amino acid sidechains and rearrangements of loops, which contribute to the formation of the oxyanion hole and stabilization of the acyl-enzyme intermediate. researchgate.net

Molecular Docking and Simulation Studies of this compound-PBP Interactions

Molecular docking and simulation studies are valuable tools for understanding the binding modes and interactions between this compound and PBPs at an atomic level. These computational methods can predict how this compound fits into the PBP active site and the key residues involved in binding and acylation. While specific detailed molecular docking and simulation studies solely focused on this compound were not extensively found in the provided search results, such studies on other beta-lactams with PBPs, like cefuroxime (B34974) with Streptococcus suis PBP-2x, demonstrate the application of these techniques to explore the molecular basis of PBP inhibition and resistance mechanisms. plos.org These studies often involve constructing 3D models of PBPs and simulating the dynamic interactions of the antibiotic within the binding pocket, providing insights into binding affinity and the stability of the complex. plos.orgmdpi.com

Comparative Molecular Analysis of this compound's PBP Binding with Other Beta-Lactams

This compound's PBP binding profile can be compared to that of other beta-lactam antibiotics, revealing differences in target specificity and affinity that contribute to their varying antibacterial spectra and potency. This compound is a third-generation cephalosporin (B10832234), a class known for its broad spectrum activity and increased stability against certain beta-lactamases compared to earlier generations. drugbank.comnih.govpatsnap.com

Studies comparing this compound's PBP affinity with other beta-lactams, such as penicillin V, cefdinir (B1668824), and ceftriaxone (B1232239) in N. gonorrhoeae, show variations in IC50 values for PBP2 depending on the antibiotic and the PBP2 type. oup.com In E. coli, this compound and cefetamet (B193807) exhibited similar inhibitory activity and affinity for PBP 3, while this compound had significantly higher affinity for PBP 1s compared to cefetamet and cefuroxime. nih.gov

| Antibiotic | PBP Target (Example) | Affinity/IC50 (Context Dependent) | Comparative Notes |

| This compound | PBP B (H. pylori), PBP2 (N. gonorrhoeae), PBP3, PBP1s (E. coli) | Varies (e.g., 0.074 µg/ml for H. pylori PBP B asm.org, 9.91-29.41 pmol for N. gonorrhoeae PBP2 oup.com) | Strong affinity for key PBPs; affinity for N. gonorrhoeae PBP2 can be affected by mosaic variants. asm.orgoup.com |

| Penicillin G | PBP2 (N. gonorrhoeae), PBP66 (H. pylori) | Varies (e.g., 76.84-640.04 pmol for N. gonorrhoeae PBP2 oup.com) | Generally higher IC50s for N. gonorrhoeae PBP2 compared to this compound and ceftriaxone in some strains. oup.com |

| Ceftriaxone | PBP2 (N. gonorrhoeae), PBP63, PBP60, PBP47, PBP66 (H. pylori) | Varies (e.g., 5.22-7.27 pmol for N. gonorrhoeae PBP2 oup.com) | Often shows lower IC50 values for N. gonorrhoeae PBP2 than this compound in certain strains. oup.complos.org |

| Amoxicillin | PBP66 (H. pylori) | Not specified in detail in results | Inhibits peptidoglycan synthesis by binding to PBPs. wikipedia.orgmims.com |

This comparative analysis highlights that while all beta-lactams target PBPs, their specific affinities for different PBP isoforms can differ, contributing to their distinct pharmacological profiles and effectiveness against various bacteria.

Impact of this compound on Bacterial Cell Wall Integrity and Morphology (In Vitro Studies)

In vitro studies have demonstrated that this compound's inhibition of peptidoglycan synthesis directly impacts bacterial cell wall integrity and leads to observable morphological changes. By preventing proper cross-linking, this compound weakens the cell wall, making bacteria susceptible to osmotic lysis. patsnap.com

Pharmacokinetics and Pharmacodynamics: in Vitro and Theoretical Perspectives of Cefixime

Molecular Mechanisms of Cefixime (B193813) Absorption (e.g., Transporter Interactions in Cell Models)

In vitro studies, particularly using human intestinal epithelial cell lines like Caco-2, have investigated the molecular mechanisms underlying this compound absorption. This compound is absorbed, at least in part, via carrier-mediated mechanisms. omicsonline.orgasm.org Research suggests the involvement of the proton-coupled peptide transporter 1 (PEPT1) in this compound uptake into human intestinal Caco-2 cells. psu.edunih.gov PEPT1 is a transporter that facilitates the uptake of di- and tripeptides, as well as certain peptide-like drugs, across the intestinal epithelium. mdpi.com

Studies have shown that this compound transport mediated by PEPT1 can lead to intracellular acidification in Caco-2 cells. nih.gov The activity of PEPT1 is influenced by the pH gradient across the apical membrane, and Na+/H+ exchanger (NHE) activities play a crucial role in maintaining this driving force. psu.edu

Interestingly, studies have indicated that certain Ca2+ channel blockers, such as nifedipine (B1678770) and verapamil, can enhance this compound uptake in Caco-2 cells. psu.edunih.gov At concentrations of 100 µM, these blockers led to a 35% to 50% increase in the cellular uptake of this compound. psu.edu Nifedipine was found to increase the maximal transport rate (Vmax) of this compound transport by 67% in Caco-2 cells, while the Michaelis constant (Km) remained unaffected. nih.gov This suggests that these channel blockers may influence the transport capacity of PEPT1. Conversely, increases in intracellular Ca2+ levels induced by Ca2+ ionophores resulted in a reduction in this compound absorption in these cell models. nih.gov

While Caco-2 cell models are commonly used to predict intestinal permeability, their ability to accurately predict the absorption of compounds transported by carrier-mediated mechanisms can be limited compared to in vivo human data, particularly when transporter expression levels differ significantly between the cell line and the human intestine. escholarship.org

Distribution Characteristics of this compound in Biologically Relevant Matrices (In Vitro Models)

Information specifically detailing the distribution characteristics of this compound in in vitro biologically relevant matrices is limited in the provided search results. However, general pharmacokinetic data indicates that this compound has a volume of distribution averaging 0.1 L/kg when administered orally. drugbank.com Approximately 60% to 65% of this compound is bound to serum protein, primarily albumin, and this binding is considered concentration-independent. mims.comdrugbank.com While this provides insight into its theoretical distribution based on in vivo observations, specific in vitro studies on distribution in various matrices are not detailed.

Metabolic Pathways and Enzymatic Transformations of this compound (In Vitro)

Based on the available information, there is no significant evidence of metabolism of this compound in vivo. drugbank.com This suggests that enzymatic transformations of this compound in vitro are likely minimal or absent. Some sources state that no biologically active metabolites of this compound have been identified in plasma or urine. core.ac.uk While some general information on drug metabolism by cytochrome P450 (CYP450) enzymes is available mdpi.com, this compound is not reported to be significantly metabolized through these pathways.

Theoretical Excretion Mechanisms and Molecular Pathways of this compound Elimination

The primary route of elimination for absorbed this compound is excretion of the unchanged drug in the urine. mims.comdrugbank.com Approximately 50% of an absorbed dose is excreted unchanged in the urine within 24 hours. mims.comdrugbank.com A portion is also excreted via bile. core.ac.uk

The renal elimination of β-lactam antibiotics, including cephalosporins, involves glomerular filtration and active tubular transport mechanisms. nih.gov While specific detailed in vitro studies on this compound's renal transport are not extensively described in the provided results, related cephalosporins like cefdinir (B1668824) have been shown to undergo both anionic secretion and reabsorption in isolated perfused rat kidneys. nih.gov The anionic secretory pathway appears to be a predominant mechanism for renal excretion of some cephalosporins, with involvement of organic anion transporters (OATs). mdpi.comnih.gov Reabsorption, mediated in part by the dipeptide transporter system (PEPT2), has also been observed for related compounds. mdpi.comnih.gov Theoretically, similar transporter systems in the kidney could be involved in the renal handling of this compound.

In addition to biological excretion, studies on the environmental removal of antibiotics like this compound have explored non-biological degradation pathways, such as photocatalysis. In vitro photocatalytic degradation studies have shown high efficiency in removing this compound from aqueous solutions using various photocatalysts under UV-A or visible light irradiation. beilstein-journals.org These studies investigate the degradation products and mechanisms under specific experimental conditions. beilstein-journals.org

In Vitro Pharmacodynamic Indices and Their Molecular Correlates for this compound (e.g., Time-Kill Kinetics)

In vitro pharmacodynamic studies assess the activity of antibiotics against bacteria under controlled conditions. A key index is the minimum inhibitory concentration (MIC), defined as the lowest drug concentration that inhibits visible bacterial growth after a specific incubation period. wikipedia.orgnih.govdiva-portal.org this compound's MIC values against various microorganisms, such as Escherichia coli, Haemophilus influenzae, and Streptococcus pneumoniae, have been determined in vitro. wikipedia.org

Time-kill kinetics studies are a crucial in vitro pharmacodynamic approach that evaluates the rate and extent of bacterial killing over time at different drug concentrations. nih.govmdpi.comfrontiersin.org These studies provide a more dynamic assessment of antibacterial efficacy compared to the static MIC. nih.govmdpi.com

Pharmacokinetic-pharmacodynamic models based on in vitro time-kill data can effectively describe the antimicrobial efficacy of this compound. nih.govresearchgate.net These models often use parameters like the concentration necessary to produce 50% of the maximum effect (EC50), which have been shown to be consistent with MIC values for this compound against certain bacteria. nih.govresearchgate.net

In vitro studies have demonstrated that this compound exhibits potent activity against a range of respiratory and urinary pathogens. nih.govnih.gov Its activity in vitro is generally not adversely affected by variables such as pH (within the range of 5 to 8), inoculum size, or the presence of human serum or urine. nih.gov

The molecular correlate of these pharmacodynamic effects lies in this compound's interaction with bacterial PBPs, disrupting cell wall synthesis and leading to bacterial death. mims.comdrugbank.comwikipedia.org The concentration of this compound at the site of infection relative to the MIC or other pharmacodynamic indices drives the antibacterial effect. nih.govmdpi.com

Molecular and Genetic Mechanisms of Bacterial Resistance to Cefixime

Beta-Lactamase Production and Hydrolysis of Cefixime (B193813)

Beta-lactamases are enzymes produced by bacteria that cleave the beta-lactam ring of antibiotics like this compound, rendering them inactive. mdpi.com While this compound is designed with enhanced stability against many common beta-lactamases compared to earlier generation cephalosporins, the evolution and dissemination of novel or modified beta-lactamases capable of hydrolyzing third-generation cephalosporins pose a significant threat. drugbank.comdrugbank.com

Molecular Characterization of this compound-Hydrolyzing Beta-Lactamases

The molecular characteristics of beta-lactamases that hydrolyze this compound involve their genetic determinants, classification, and structural features influencing substrate specificity. Extended-spectrum beta-lactamases (ESBLs) and AmpC beta-lactamases are particularly relevant in conferring resistance to this compound. mdpi.comnih.govginekologiaipoloznictwo.comginekologiaipoloznictwo.com ESBLs, predominantly found in Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae, are capable of hydrolyzing a broad range of beta-lactams, including third-generation cephalosporins. nih.govginekologiaipoloznictwo.com AmpC beta-lactamases, which can be chromosomally encoded or plasmid-mediated, also contribute to this compound resistance by hydrolyzing cephalosporins. mdpi.comginekologiaipoloznictwo.com Molecular characterization often involves identifying the specific beta-lactamase genes (e.g., blaCTX-M, blaSHV, blaTEM, blaCMY) present in resistant strains using techniques like PCR and sequencing. oup.comasm.org Isoelectric focusing (IEF) can be used to determine the isoelectric point (pI) of the expressed beta-lactamases, aiding in their classification. oup.comasm.orgnih.gov

Kinetic Studies of this compound Hydrolysis by Purified Beta-Lactamases

Kinetic studies provide quantitative data on the efficiency of this compound hydrolysis by purified beta-lactamases. These studies typically involve measuring the rates of substrate turnover (kcat) and the enzyme's affinity for the substrate (Km). asm.orgnih.gov The ratio kcat/Km, known as the catalytic efficiency, is a key parameter for comparing the activity of different enzymes against this compound. Hydrolysis is commonly monitored using UV spectrophotometry by observing changes in absorbance as the beta-lactam ring is cleaved. asm.orgasm.org Data from kinetic studies can reveal how efficiently a specific beta-lactamase can inactivate this compound, providing insights into the contribution of that enzyme to the observed resistance phenotype. For example, studies on CTX-M type beta-lactamases, a prevalent group of ESBLs, have shown varying degrees of efficiency in hydrolyzing this compound depending on the specific variant. asm.org

Structural Basis of Beta-Lactamase-Cefixime Interactions

The structural basis of the interaction between beta-lactamases and this compound involves the molecular architecture of the enzyme's active site and how it accommodates and catalyzes the hydrolysis of the this compound molecule. Beta-lactamases, particularly serine beta-lactamases (Class A, C, and D), utilize an active-site serine residue to initiate the nucleophilic attack on the beta-lactam ring of this compound, forming a covalent acyl-enzyme intermediate. researchgate.net The subsequent deacylation step releases the hydrolyzed, inactive this compound product. nih.gov Structural studies, often employing X-ray crystallography, can provide detailed information about the binding pose of this compound within the active site, the interactions between amino acid residues of the enzyme and the antibiotic, and the conformational changes that occur during catalysis. researchgate.net Mutations within the beta-lactamase active site or surrounding loops can alter substrate specificity and increase the hydrolysis rate of this compound. For instance, changes in the omega loop of Class A beta-lactamases can influence activity against various beta-lactams. asm.org Metallo-beta-lactamases (Class B) utilize zinc ions in their active site to facilitate hydrolysis, and their interaction with this compound involves the coordination of the antibiotic by these metal ions. researchgate.net

Alterations in Penicillin-Binding Proteins (PBPs) Affecting this compound Efficacy

This compound exerts its bactericidal effect by binding to and inhibiting bacterial penicillin-binding proteins (PBPs), which are essential enzymes involved in the synthesis of the peptidoglycan layer of the bacterial cell wall. drugbank.comdrugbank.commims.compatsnap.com Resistance can develop through alterations in these target proteins, reducing their affinity for this compound and thus diminishing the antibiotic's ability to inhibit cell wall synthesis. asm.orgacs.orgplos.org

Genetic Mutations in PBP Genes Conferring Reduced this compound Affinity

Genetic mutations in the genes encoding PBPs (e.g., penA encoding PBP2 in Neisseria gonorrhoeae) are a significant mechanism of resistance to this compound, particularly in organisms where beta-lactamase production is not the primary resistance determinant. asm.orgasm.orgasm.org These mutations can lead to amino acid substitutions, insertions, or deletions in the PBP structure, resulting in a modified protein with reduced binding affinity for this compound. nih.govasm.orgacs.orgresearchgate.net In Neisseria gonorrhoeae, for example, the emergence of resistance to extended-spectrum cephalosporins like this compound is strongly associated with the acquisition of mosaic penA alleles. asm.orgacs.orgasm.orgasm.org These mosaic alleles are believed to have originated from genetic recombination events with commensal Neisseria species and encode PBP2 variants with numerous amino acid differences compared to susceptible strains. acs.orgasm.orgnih.gov Specific mutations within these mosaic PBP2 variants, such as substitutions at positions I312M, V316T, and G545S, have been identified as contributing to decreased susceptibility to this compound. asm.orgacs.org These mutations can impact the kinetics of the interaction between this compound and PBP2, affecting both the binding affinity (Ks or Kd) and the rate of acylation (k2). nih.gov

Expression Profiles of Altered PBP Isoforms in Resistant Strains

Data Tables

| Beta-Lactamase Type | Organisms | Mechanism of this compound Resistance |

| Extended-Spectrum Beta-Lactamases (ESBLs) | Escherichia coli, Klebsiella pneumoniae, etc. | Hydrolyze beta-lactam ring of this compound. mdpi.comnih.govginekologiaipoloznictwo.com |

| AmpC Beta-Lactamases | Escherichia coli, Klebsiella pneumoniae, Enterobacter cloacae, etc. | Hydrolyze cephalosporins, including this compound. mdpi.comginekologiaipoloznictwo.comasm.org |

| Metallo-Beta-Lactamases (MBLs) | Various Gram-negative bacteria | Hydrolyze a broad range of beta-lactams, including this compound, using metal ions. researchgate.netmcmaster.canih.gov |

| PBP Alteration Mechanism | Bacterial Species | Impact on this compound Efficacy |

| Mosaic penA alleles leading to altered PBP2 | Neisseria gonorrhoeae | Reduced affinity of PBP2 for this compound. asm.orgacs.orgasm.orgasm.org |

| Amino acid substitutions in PBP2 (e.g., I312M, V316T, G545S) | Neisseria gonorrhoeae | Decreased susceptibility to this compound. asm.orgacs.org |

| Altered expression levels of PBP isoforms | Various | Can contribute to reduced susceptibility depending on specific PBP affinities. oup.combiorxiv.org |

Efflux Pump Mechanisms and this compound Transport

Efflux pumps are bacterial transport proteins located in the cell membrane that actively extrude various substrates, including antibiotics, from the intracellular environment to the outside frontiersin.orgnih.govmdpi.comnih.gov. This active transport lowers the intracellular concentration of the antibiotic, thereby reducing its effectiveness frontiersin.orgfrontiersin.org. Efflux pumps are a well-established mechanism contributing to multidrug resistance (MDR) phenotypes in bacteria nih.govmdpi.comnih.gov.

Molecular Identification and Characterization of Efflux Pumps Affecting this compound

Several families of efflux pumps exist in bacteria, including the ATP-Binding Cassette (ABC) transporters and several families of secondary active transporters like the Resistance-Nodulation-Cell Division (RND) superfamily, Major Facilitator Superfamily (MFS), Small Multidrug Resistance (SMR) family, Multidrug and Toxin Extrusion (MATE) family, and Proteobacterial Antimicrobial Compound Efflux (PACE) family micropspbgmu.ru. RND family efflux pumps are particularly significant in Gram-negative bacteria and are often tripartite complexes spanning the inner membrane, periplasm, and outer membrane nih.govmicropspbgmu.rumdpi.com.

While broad-spectrum efflux pumps can transport various antibiotics, including beta-lactams like this compound, specific efflux systems have been implicated in this compound resistance. For instance, studies in Pseudomonas aeruginosa have identified efflux pumps belonging to the RND family, such as MexAB-OprM, MexCD-OprJ, MexEF-OprN, and MexXY-OprM, as contributors to resistance against various antibiotics, including this compound mdpi.comlu.lvresearchgate.netnih.gov. In Neisseria gonorrhoeae, overexpression of the MtrCDE efflux pump has been linked to reduced susceptibility to this compound, although this mechanism alone may not solely determine resistance mdpi.comunivmed.orgnih.govresearchgate.net. The CmeABC efflux complex in Campylobacter jejuni is another example of a major efflux system that can extrude a broad range of molecules, potentially including this compound mdpi.com.

Characterization of these pumps often involves genetic approaches to identify the genes encoding the pump components (e.g., mexB, mexD, mexY in P. aeruginosa) and functional studies using efflux pump inhibitors to assess their contribution to resistance researchgate.netnih.govfrontiersin.org. For example, the use of the efflux pump inhibitor CCCP (carbonyl cyanide m-chlorophenyl hydrazone) has been shown to reduce the minimum inhibitory concentration (MIC) of this compound in P. aeruginosa, indicating the involvement of efflux pumps in resistance lu.lvfrontiersin.org.

Regulation of Efflux Pump Gene Expression in this compound Resistance

The expression of efflux pump genes is tightly regulated in bacteria and can be influenced by various environmental stimuli, including the presence of antibiotics frontiersin.orgmdpi.commicropspbgmu.rumdpi.com. Overexpression of efflux pumps, leading to increased antibiotic extrusion, is a common mechanism of acquired resistance frontiersin.orgredalyc.org. This overexpression can result from mutations in regulatory genes or regions that control the transcription of efflux pump operons nih.govmdpi.comredalyc.org.

In N. gonorrhoeae, mutations in the mtrR gene, which encodes a repressor protein for the MtrCDE efflux pump, or in its promoter region can lead to overexpression of the pump and contribute to reduced susceptibility to this compound mdpi.comunivmed.orgnih.govresearchgate.net. Similarly, in Escherichia coli, overexpression of efflux pump genes such as marA and mdfA has been correlated with resistance to various antibiotics, including fluoroquinolones, and can be influenced by factors like antibiotic use and the presence of indwelling catheters asm.org. The regulatory mechanisms controlling efflux pump expression are complex and can involve transcriptional regulators and two-component systems that sense and respond to external signals micropspbgmu.rumdpi.com.

Outer Membrane Permeability Changes and this compound Entry

For Gram-negative bacteria, the outer membrane acts as a barrier that restricts the entry of many antibiotics, including hydrophilic beta-lactams like this compound nih.govfrontiersin.orgauctoresonline.orgmdpi.comnih.gov. This compound typically enters Gram-negative bacteria through water-filled channels formed by proteins called porins nih.govauctoresonline.orgnih.gov. Alterations in the outer membrane permeability, particularly modifications affecting porin channels, can significantly impact the influx of this compound and contribute to resistance nih.govfrontiersin.orgauctoresonline.orgmdpi.comnih.govmdpi.com.

Horizontal Gene Transfer and Dissemination of this compound Resistance Determinants

Horizontal gene transfer (HGT) is a crucial process in the spread of antibiotic resistance among bacterial populations mdpi.com. Resistance genes, including those conferring reduced susceptibility or resistance to this compound, can be transferred between bacteria through various mechanisms, such as conjugation, transformation, and transduction redalyc.orgmdpi.com.

While beta-lactamase production is a major mechanism of resistance to beta-lactams, often mediated by genes located on mobile genetic elements like plasmids, other this compound resistance determinants can also be disseminated via HGT mdpi.comnih.govunram.ac.idnih.gov. For example, chromosomal resistance to this compound in N. gonorrhoeae, associated with mutations in the penA gene encoding PBP2, can spread among different lineages through natural transformation, where bacteria take up exogenous DNA from their environment researchgate.netasm.orgnih.gov. Studies have shown that a DNA segment containing the penA gene can be transferred horizontally, contributing to the dissemination of reduced susceptibility asm.orgnih.gov.

Plasmid-encoded resistance mechanisms, such as certain beta-lactamase genes or efflux pump genes, can also be transferred between bacteria through conjugation, contributing to the spread of this compound resistance mdpi.comredalyc.orgjlabphy.org. The presence of antibiotic resistance genes on mobile genetic elements facilitates their rapid dissemination within and between bacterial species nih.govredalyc.orgjlabphy.org.

Evolutionary Dynamics of this compound Resistance in Bacterial Populations (In Vitro and Environmental Studies)

The evolution of antibiotic resistance is a dynamic process driven by selection pressure from antibiotic exposure researchgate.netelifesciences.org. Studies investigating the evolutionary dynamics of this compound resistance, both in controlled laboratory settings (in vitro) and in environmental contexts, provide insights into how resistance emerges and spreads.

In vitro studies using techniques like adaptive laboratory evolution (ALE) can simulate the development of resistance under antibiotic exposure mdpi.com. These studies can track the accumulation of mutations and the emergence of resistance mechanisms over time researchgate.netmdpi.com. For instance, experiments with other cephalosporins have shown that stepwise mutations can lead to significant increases in MICs researchgate.netmdpi.com. While specific in vitro evolution studies focusing solely on this compound were not prominently found, general principles of resistance evolution observed with other beta-lactams, such as the selection for mutations affecting porins, efflux pumps, or target modifications, are likely applicable frontiersin.orgauctoresonline.orgmdpi.com.

Environmental studies highlight the role of various environments, including wastewater and soil, as reservoirs of antibiotic resistance genes and as settings where bacteria are exposed to subinhibitory concentrations of antibiotics mdpi.comredalyc.orgresearchgate.netnih.gov. This exposure can select for resistant bacteria and facilitate the horizontal transfer of resistance determinants mdpi.comredalyc.orgresearchgate.netnih.gov. The presence of antibiotics in the environment can act as a selective pressure, driving the evolution and spread of resistance, including to this compound researchgate.netnih.gov. Studies have shown that even low levels of antibiotics in the environment can select for resistant populations researchgate.netnih.gov.

The evolutionary dynamics can also be influenced by factors such as bacterial lifestyle (e.g., planktonic vs. biofilm) and the structure of the environment elifesciences.orgmdpi.com. Biofilm-adapted populations, for example, may evolve different resistance mechanisms compared to planktonic populations elifesciences.org. Mathematical modeling can be used to simulate resistance evolution and predict the emergence and frequency of resistant mutants researchgate.netnih.gov.

The interplay between intrinsic resistance mechanisms, acquired resistance through mutation and HGT, and environmental selection pressures contributes to the complex evolutionary landscape of this compound resistance in bacterial populations.

Advanced Analytical Methodologies for Cefixime Determination and Characterization

High-Performance Liquid Chromatography (HPLC) for Cefixime (B193813) Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound, offering high resolution and sensitivity for both quantification and impurity profiling. Reversed-phase HPLC is the most common approach, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase to achieve separation.

HPLC systems for this compound analysis are frequently paired with various detectors, each providing distinct advantages.

UV Detection: Ultraviolet (UV) detection is widely used for its simplicity and cost-effectiveness. The analysis is typically performed by monitoring the absorbance at this compound's maximum absorption wavelength (λmax), which is often around 254 nm, 280 nm, or 288 nm, depending on the mobile phase composition. semanticscholar.orgijpsr.com Several methods have been developed and validated for analyzing this compound in bulk materials and pharmaceutical forms using HPLC-UV.

Diode Array Detector (DAD): A Diode Array Detector, also known as a Photodiode Array (PDA) detector, enhances the analytical capability by acquiring the entire UV-visible spectrum for any point in the chromatogram. This is particularly useful for peak purity assessment and for the simultaneous analysis of this compound and other compounds or derivatives, which may have different absorption maxima. nih.gov One study utilized a DAD system for the analysis of a this compound derivative, detecting the parent compound at 280 nm and the derivative at 350 nm within the same run. nih.gov

Mass Spectrometry (MS): Coupling HPLC with a Mass Spectrometry detector (LC-MS) provides a powerful tool for both quantification and structural elucidation, especially for identifying impurities and degradation products. nih.govmdpi.com While standard HPLC methods for this compound often use phosphate buffers that are incompatible with MS, methods have been developed using volatile mobile phase modifiers like formic acid to enable MS detection. nih.govmdpi.com LC-MS/MS has been instrumental in identifying known impurities and thermal degradation products of this compound. nih.govmdpi.com

Table 1: Examples of HPLC-UV Methods for this compound Quantification

| Stationary Phase | Mobile Phase | Flow Rate | Detection Wavelength (λ) | Reference |

|---|---|---|---|---|

| C18 Column | Water: Acetonitrile (85:15 v/v) with 0.5% Formic Acid | 1.2 mL/min | Not Specified | nih.gov |

| Bondapak C18 | Methanol: Sodium Dihydrogen Phosphate Buffer (35:65 v/v), pH 2.75 | 1.0 mL/min | 288 nm | |

| C18 Column | Tetrabutylammonium Hydroxide (B78521) (pH 6.5): Acetonitrile (3:1 v/v) | Not Specified | 280 nm | semanticscholar.org |

| C18 Column | 0.1M Sodium Dihydrogen Phosphate (pH 2.5): Methanol (3:1) | 1.0 mL/min | 254 nm | ijpsr.com |

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By using columns with smaller particle sizes (typically sub-2 µm), UHPLC systems can operate at higher pressures, leading to substantially faster analysis times and improved resolution and sensitivity. While detailed applications are not as extensively documented in readily available literature as conventional HPLC, Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has been cited as a technique used for the analysis of this compound. researchgate.net The principles of UHPLC make it highly suitable for high-throughput quality control and for the detection of trace-level impurities in this compound samples.

Spectroscopic Techniques for this compound Analysis

Spectroscopic techniques are fundamental for both the quantification and the structural characterization of this compound. These methods are based on the interaction of the molecule with electromagnetic radiation.

UV-Visible spectrophotometry is a simple, rapid, and economical method for the quantitative determination of this compound in bulk and pharmaceutical formulations. The method relies on measuring the absorbance of a this compound solution at its wavelength of maximum absorption (λmax). For this compound, the λmax is consistently observed around 287-290 nm in various solvents. The concentration is determined based on the Beer-Lambert law, which states a linear relationship between absorbance and concentration within a specific range.

Table 2: UV-Visible Spectrophotometry Parameters for this compound Quantification

| Solvent | λmax | Linear Range (µg/mL) | Correlation Coefficient (R²) | Reference |

|---|---|---|---|---|

| Methanol | 288 nm | 2-10 | 0.999 | |

| Methanol and Water | 287 nm | 2-20 | 0.999 | |

| Phosphate Buffer | 288 nm | 4-20 | 0.9981 | |

| Aqueous Medium | 290 nm | 1-15 | Not Specified |

Spectrofluorimetry offers a highly sensitive alternative for this compound determination. These methods often involve either derivatization to create a fluorescent product or the use of a fluorescent probe that interacts with this compound.

One method is based on a derivatization reaction of this compound with 2-cyanoacetamide in an ammonia medium at elevated temperatures. This reaction forms a highly fluorescent product that can be measured with high sensitivity. Another approach utilizes a terbium-danofloxacin (Tb³⁺-Dano) complex as a fluorescent probe. The presence of this compound quenches the fluorescence of this probe, and the decrease in fluorescence intensity is directly proportional to the concentration of this compound.

Table 3: Spectrofluorimetric Methods for this compound Detection

| Method | Excitation λ (nm) | Emission λ (nm) | Linear Range | Limit of Detection (LOD) |

|---|---|---|---|---|

| Derivatization with 2-cyanoacetamide | 330 nm | 378 nm | 0.02 - 4 µg/mL | 2.95 ng/mL |

| Fluorescence quenching of Tb³⁺-Dano probe | 347 nm | 545 nm | 8.8x10⁻⁸ - 8.8x10⁻⁷ mol/L | 2.8x10⁻⁸ mol/L |

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used for the structural elucidation of molecules by probing their vibrational modes.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds (e.g., stretching, bending). Since different functional groups absorb at characteristic frequencies, the resulting IR spectrum serves as a molecular "fingerprint." This allows for the identification of the compound by comparing its spectrum to a reference. For this compound, IR spectroscopy can confirm the presence of key functional groups integral to its structure. Research has identified characteristic absorption peaks for this compound trihydrate at wavenumbers such as 3564.72 cm⁻¹ and 3293.56 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light (usually from a laser). For a vibrational mode to be Raman active, it must involve a change in the molecule's polarizability. In many cases, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. This complementary nature makes the combined use of IR and Raman spectroscopy a robust approach for unambiguous structural characterization of this compound, confirming its molecular structure and identifying its solid-state forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unequivocal structural elucidation of this compound. Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecule's carbon-hydrogen framework, confirming the identity and purity of the compound.

In ¹H NMR spectroscopy, the chemical shifts (δ) of the protons provide insight into their local electronic environment. For instance, the protons of the aminothiazole ring, the olefinic proton, and the protons within the β-lactam and dihydrothiazine rings all appear at characteristic chemical shifts. The coupling constants (J) between adjacent protons help to establish the connectivity of the molecule.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the this compound structure gives rise to a distinct signal, and its chemical shift is indicative of its hybridization and bonding environment. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. Together, these NMR techniques provide a complete picture of the this compound structure, essential for quality control and characterization.

Mass Spectrometry (MS) and Tandem MS for this compound and its Metabolites/Degradants

Mass Spectrometry (MS) and its tandem configuration (MS/MS) are powerful analytical techniques for the determination, identification, and quantification of this compound, its metabolites, and degradation products. These methods offer high sensitivity and selectivity, making them ideal for analyzing complex matrices.

In a typical Liquid Chromatography-Mass Spectrometry (LC-MS) setup, this compound is first separated from other components and then ionized, commonly using electrospray ionization (ESI). The mass spectrometer then measures the mass-to-charge ratio (m/z) of the resulting ions. For this compound, the protonated molecular ion [M+H]⁺ is observed at an m/z of 454. scispace.com

Tandem MS (MS/MS) is particularly useful for structural confirmation and identifying unknown compounds. In this technique, the parent ion (e.g., m/z 454 for this compound) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. The fragmentation pattern serves as a structural fingerprint. For this compound, the MS/MS fragmentation of the protonated molecular ion produces significant product ions at m/z 285, 241, 210, and 182. scispace.com

This methodology has been successfully applied to identify thermal degradation products and impurities of this compound. nih.govresearchgate.net For example, a degradation product showing a protonated molecular ion at m/z 428 was identified as impurity B. scispace.com By analyzing the fragmentation patterns of peaks that appear under stress conditions (e.g., heat), researchers can identify and characterize various related substances, which is crucial for stability testing and ensuring the quality of pharmaceutical formulations. nih.govresearchgate.net

| Compound | Parent Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Reference |

|---|---|---|---|

| This compound | 454 | 285, 241, 210, 182 | scispace.com |

| Impurity B | 428 | 410, 384 | scispace.com |

Electrochemical Methods for this compound Determination

Electrochemical methods represent a rapid, cost-effective, and sensitive alternative to traditional chromatographic techniques for the determination of this compound. These methods are based on measuring the electrical response (e.g., current or potential) arising from the oxidation or reduction of this compound at an electrode surface.

Voltammetric Techniques (Cyclic, Differential Pulse, Square Wave Voltammetry)

Voltammetric techniques are widely used for the analysis of this compound in pharmaceutical formulations and biological fluids. nih.gov The electrochemical behavior of this compound has been studied using methods such as Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square Wave Voltammetry (SWV). nih.gov

Studies using a glassy carbon electrode have shown that this compound undergoes an irreversible, diffusion-controlled oxidation process that is dependent on pH. nih.govbohrium.com The oxidation appears to involve the 2-aminothiazole ring in the side chain. Other studies using a hanging mercury drop electrode (HMDE) have investigated the electroreduction of this compound, which also occurs as an irreversible and diffusion-controlled process. nih.govresearchgate.net

DPV and SWV are particularly valued for quantitative analysis due to their high sensitivity and effective discrimination against background charging currents. pineresearch.compineresearch.com These techniques have been successfully developed and validated for this compound determination in various media, including pharmaceutical tablets, human serum, urine, and breast milk, often without requiring complex extraction steps. nih.govnih.gov The relationship between peak current and this compound concentration is typically linear over a specific range, allowing for accurate quantification. nih.gov

| Technique | Electrode | Matrix | Linear Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|

| DPV & SWV | Glassy Carbon Electrode | Spiked Serum | 6 µM - 200 µM | Not Specified | nih.gov |

| DPV & SWV | Glassy Carbon Electrode | Urine | 8 µM - 200 µM | Not Specified | nih.gov |

| SWCAdSV | Hanging Mercury Drop Electrode | Bulk Drug | 50 ng/mL - 25.6 µg/mL | 3.99 ng/mL | nih.gov |

| DPCAdSV | Hanging Mercury Drop Electrode | Bulk Drug | 50 ng/mL - 25.6 µg/mL | 7.98 ng/mL | nih.gov |

| DPV | Modified Carbon Paste Electrode | Pharmaceuticals | 0.03 µM - 900 µM | 0.025 µM | bohrium.com |

Amperometric Sensors for this compound Analysis

Amperometric sensors, which measure the current produced by the electrochemical oxidation or reduction of an analyte at a constant potential, have been developed for this compound analysis. These sensors often employ chemically modified electrodes to enhance sensitivity, selectivity, and stability.

For example, a nanostructured electrochemical sensor was developed using a carbon paste electrode modified with a nanocomposite of reduced graphene oxide, cobalt ferrite (CoFe₂O₄), and an ionic liquid. bohrium.comnih.gov This modification significantly enhances the electrocatalytic activity towards the oxidation of this compound. The performance of such sensors is often evaluated using techniques like chronoamperometry, which studies the current response over time to a step change in potential, providing insights into the reaction kinetics. bohrium.comnih.gov These sensors demonstrate high performance for analyzing this compound in pharmaceutical and biological samples. bohrium.com

Development of Biosensors and Chemosensors for this compound Detection

The development of biosensors and chemosensors offers highly selective and sensitive platforms for this compound detection. These devices couple a molecular recognition element with a signal transducer.

Chemosensors: A chemosensor is a receptor that translates a chemical signal into a measurable action potential, detecting specific chemical stimuli in its environment. mdpi.com For this compound, chemosensors have been developed using molecularly imprinted polymers (MIPs). MIPs are synthetic polymers with tailor-made recognition sites that are complementary to the target analyte in shape, size, and functional group orientation. An electrochemical sensor for this compound was constructed by modifying a glassy carbon electrode with expanded graphene oxide and gold nanowires, followed by electropolymerization of a polyaniline-based MIP layer on the surface. nih.govresearchgate.net This MIP-based sensor demonstrated a linear response for this compound in the nanomolar concentration range and was successfully used to detect traces of the drug in serum and urine samples. nih.govresearchgate.net

Biosensors: Biosensors utilize biological components like enzymes, antibodies, or nucleic acids as the recognition element. researchgate.net While specific biosensors for this compound are an emerging area, the principles are well-established. For instance, aptamer-based sensors, which use short single-stranded DNA or RNA sequences (aptamers) that bind to specific targets with high affinity, are a promising approach. mdpi.com The binding of this compound to an immobilized aptamer on an electrode surface would cause a conformational change, leading to a detectable electrochemical signal. The high specificity of biorecognition elements allows these sensors to function effectively in complex biological matrices. mdpi.comtudublin.ie

Capillary Electrophoresis (CE) and Electrokinetic Chromatography for this compound

Capillary Electrophoresis (CE) is a family of high-resolution separation techniques performed in narrow-bore capillaries under the influence of an electric field. wikipedia.org It offers advantages over HPLC, such as rapidity, simplicity, and lower reagent consumption. researchgate.net CE and its related modes, like Micellar Electrokinetic Chromatography (MEKC), have been effectively applied to the analysis of this compound.

Capillary Zone Electrophoresis (CZE): In CZE, analytes are separated in an electrolyte-filled capillary based on their charge-to-size ratio. This technique has been used for the simultaneous determination of this compound and other drugs, such as Ofloxacin and Linezolid. researchgate.netnih.gov Separation is optimized by adjusting parameters like the background electrolyte (BGE) composition, concentration, pH, and the applied voltage. nih.gov For instance, a successful separation of this compound and Linezolid was achieved using a 100 mM borate buffer at pH 10.2. nih.gov

Micellar Electrokinetic Chromatography (MEKC): MEKC is a modification of CE that uses surfactants (like sodium dodecyl sulphate) added to the buffer above their critical micelle concentration. This creates a pseudostationary phase (micelles) and allows for the separation of both charged and neutral analytes. A MECC method was developed for this compound determination using a phosphate buffer containing sodium dodecylsulphate, demonstrating good linearity and sensitivity. chinjmap.com High-performance capillary electrophoresis has also been shown to be effective in separating this compound from its five main metabolites, highlighting the technique's resolving power. nih.gov

| Method | Analyte(s) | Buffer System | Voltage / Temp | Detection (nm) | Linear Range | LOD | Reference |

|---|---|---|---|---|---|---|---|

| CZE | This compound & Ofloxacin | 10 mM Phosphate (pH 10) | 25 kV / 25°C | 254 | 5–200 µg/mL | 0.21 µg/mL | researchgate.net |

| CZE | This compound & Linezolid | 100 mM Borate (pH 10.2) | Not Specified | 285 | Not Specified | Not Specified | nih.gov |

| MEKC | This compound | 70 mM Phosphate, 100 mM SDS (pH 7.0) | 15 kV / 25°C | 254 | 6.08–777.98 µg/mL | 1.03 µg/mL | chinjmap.com |

| HPCE (Zone Electrophoresis) | This compound & 5 metabolites | Phosphate buffer (pH 6.8) | Not Specified | Not Specified | Not Specified | Not Specified | nih.gov |

Microbiological Assay Techniques for this compound Potency Evaluation (In Vitro)

Microbiological assays are essential for determining the potency of this compound, providing a measure of its biological activity which may not be fully captured by chemical methods alone. banglajol.info These assays are based on the principle of measuring the inhibition of microbial growth caused by the antibiotic. The agar diffusion method is a widely recognized technique for this purpose. banglajol.infodergipark.org.tr

The cylinder-plate or cup-plate method, a type of agar diffusion assay, involves placing solutions of this compound at various concentrations into cylinders on an agar plate previously inoculated with a susceptible test microorganism. banglajol.infoump.ac.id After incubation, the diameter of the zone of inhibition around each cylinder is measured. This zone size is proportional to the concentration of the antibiotic, allowing for the quantification of its potency by comparing the results to a standard curve. dergipark.org.tr

The selection of the test organism is a critical factor. Studies have aimed to optimize the bacterial strain and inoculum concentration for developing a robust potency test for this compound. For instance, research has identified Escherichia coli ATCC 10536 at a 1.0% inoculum concentration as optimal for assaying a this compound reference standard using the cylinder cup method. ump.ac.id Other organisms commonly used in susceptibility testing for this compound include Staphylococcus aureus and various members of the Enterobacteriaceae family. japsonline.comnih.gov

Minimum Inhibitory Concentration (MIC) is another key parameter evaluated through microbiological assays. It represents the lowest concentration of an antibiotic that prevents visible growth of a bacterium. dergipark.org.trjapsonline.com For this compound, MIC values have been extensively studied against a wide range of pathogens. For example, against standard cultures of E. coli (ATCC # 25922), the MIC of this compound has been reported in the range of 0.5 to 1 µg/mL. japsonline.com It is highly active against Streptococcus pneumoniae, Streptococcus pyogenes, Haemophilus influenzae, and most Enterobacteriaceae, often inhibiting them at concentrations ≤ 0.25 µg/mL. nih.gov However, it is less active against staphylococci. nih.gov

| Parameter | Methodology | Test Organism Example | Typical Finding/Result | Reference |

|---|---|---|---|---|

| Potency Assay | Cylinder-Plate/Cup-Plate Agar Diffusion | Escherichia coli ATCC 10536 | Zone of inhibition diameter is proportional to this compound concentration. | ump.ac.id |

| Susceptibility Testing | Broth Microdilution / Agar Dilution | E. coli (Standard Strain) | MIC reported between 0.5 - 1 µg/mL. | japsonline.com |

| Susceptibility Testing | Broth Microdilution / Agar Dilution | S. aureus (Standard Strain) | MIC reported at 8 µg/mL. | japsonline.com |

| Susceptibility Testing | Broth Microdilution / Agar Dilution | Enterobacteriaceae (various) | 90% of isolates inhibited by ≤ 1.0 µg/mL. | nih.gov |

Sample Preparation Techniques for this compound Analysis in Diverse Matrices (e.g., Environmental, In Vitro Biological)

The accurate quantification of this compound in various matrices requires effective sample preparation to remove interfering substances and concentrate the analyte. The choice of technique depends heavily on the nature of the sample matrix.

In Vitro Biological Matrices (Plasma/Serum): For the analysis of this compound in human plasma or serum, protein precipitation is a common and straightforward extraction method. researchgate.net This technique involves adding a precipitating agent to the biological sample to denature and remove proteins, which can interfere with chromatographic analysis.

Acetonitrile: This is a frequently used solvent for protein precipitation in this compound analysis. thaiscience.info In one method, acetonitrile is added to a plasma sample, followed by vortexing and centrifugation to separate the precipitated proteins. The resulting supernatant, containing this compound, can then be directly injected into an HPLC system. thaiscience.info

Trichloroacetic Acid: A method for bioequivalence studies used a single-step protein precipitation with 5% w/v trichloroacetic acid to extract this compound from human plasma. juniperpublishers.com

Mixed Solvents: A combination of perchloric acid, methanol, and acetonitrile has also been successfully used. semanticscholar.org In this procedure, the mixture is added to the plasma sample, vortexed, and centrifuged. The clear supernatant is then collected for HPLC analysis. semanticscholar.org

Environmental Matrices (Wastewater): Analysis of this compound in environmental samples like pharmaceutical production wastewater presents different challenges, such as lower concentrations and complex matrix components. Liquid-liquid extraction (LLE) is a suitable technique for these applications. A simple and rapid HPLC method was developed for analyzing this compound in wastewater where samples were treated using LLE with chloroform to eliminate contaminants before instrumental analysis. researchgate.net Another study on this compound removal from wastewater utilized a nano adsorbent, demonstrating high removal efficiency. mdpi.comresearchgate.net

| Matrix | Technique | Reagents/Procedure | Key Outcome | Reference |

|---|---|---|---|---|

| Human Plasma | Protein Precipitation | Addition of acetonitrile, vortex mixing, and centrifugation. | Satisfactory recovery and a chromatogram without interfering peaks. | thaiscience.info |

| Human Plasma | Protein Precipitation | Addition of perchloric acid, methanol, and acetonitrile, followed by vortexing and centrifugation. | Average drug recovery from plasma was 98.2%. | semanticscholar.org |

| Human Plasma | Protein Precipitation | Addition of 5% w/v trichloroacetic acid containing an internal standard, followed by vortexing and centrifugation. | Specific and accurate quantification with no endogenous peak interference. | juniperpublishers.com |

| Wastewater | Liquid-Liquid Extraction (LLE) | Extraction with chloroform to remove contaminants. | Recovery values were found in the range of 97.4–106.0%. | researchgate.net |

Validation Principles for this compound Analytical Methods

Method validation is a critical process that demonstrates an analytical procedure is suitable for its intended purpose. researchgate.net For this compound, analytical methods are typically validated according to guidelines from the International Conference on Harmonisation (ICH), such as the Q2(R1) guideline. globalresearchonline.netjetir.orgscielo.br The key validation parameters ensure the reliability, consistency, and accuracy of the results.

Specificity/Selectivity: This is the ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. medipol.edu.tr For this compound, this is often demonstrated by analyzing forced degradation samples (e.g., acid/base hydrolysis, oxidation) to show that the drug peak is well-resolved from any degradant peaks. scielo.brmedipol.edu.tr